1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Description
Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a privileged heterocyclic motif in drug discovery. juniperpublishers.com Its structural resemblance to purine (B94841) allows it to function as a hinge-binding motif for many protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes.
The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of numerous derivatives with a wide array of biological activities. The scaffold is present in the molecular structure of several biologically active compounds and approved drugs, highlighting its importance in pharmaceutical research. juniperpublishers.com
Overview of Therapeutic Relevance of Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a broad spectrum of pharmacological activities. juniperpublishers.com These include applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The specific therapeutic target often depends on the nature and position of the substituents on the pyrrolopyridine core.
For instance, certain derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases. researchgate.net In the realm of oncology, these scaffolds have been utilized to design inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3), both of which are involved in the progression of various cancers. rsc.orgrsc.orgnih.gov Furthermore, some 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases of the central nervous system. nih.gov
The following table provides a summary of the therapeutic targets of some 1H-pyrrolo[2,3-b]pyridine derivatives:
| Derivative Class | Therapeutic Target | Associated Disease Area |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | Janus Kinase 3 (JAK3) | Immune diseases, organ transplantation rejection |
| Substituted 1H-pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptors (FGFRs) | Cancer |
| Substituted 1H-pyrrolo[2,3-b]pyridines | FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Inflammatory diseases |
Scope and Research Focus on 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Despite the extensive research into various isomers of pyrrolo[2,3-b]pyridine carboxamides, there is a notable lack of specific published research focused solely on this compound. The existing literature predominantly details the synthesis and biological evaluation of derivatives with the carboxamide group at the 2- and 5-positions.
The synthesis of the 4-carboxamide derivative is theoretically plausible, potentially starting from precursors such as 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, which is commercially available. bldpharm.com However, the lack of dedicated studies on this compound suggests that its biological activity and therapeutic potential are yet to be thoroughly investigated.
Future research in this area could involve the synthesis of this specific isomer and a systematic evaluation of its activity against a panel of biological targets, particularly protein kinases, given the known propensity of the parent scaffold to interact with this class of enzymes. Such studies would be crucial in determining whether the 4-carboxamide derivative holds any unique therapeutic promise compared to its more studied counterparts. The exploration of this under-researched compound could unveil novel structure-activity relationships and potentially lead to the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLMSPUHPBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634702 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086390-83-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core
The assembly of the 1H-pyrrolo[2,3-b]pyridine core is a critical first step in the synthesis of its derivatives. Various strategies have been developed to construct this bicyclic system, each offering distinct advantages in terms of substrate scope and regiocontrol.
Cyclocondensation Reactions
Cyclocondensation reactions represent a classical and enduring approach to the synthesis of the 1H-pyrrolo[2,3-b]pyridine skeleton. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold or vice versa. Modifications of traditional indole (B1671886) syntheses, such as the Madelung and Fischer indole syntheses, have been successfully adapted for the preparation of 2-, 3-, and 4-alkyl and -aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org
One common strategy involves the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or its equivalent, which can be a versatile method for constructing the pyridine portion of the molecule. youtube.combaranlab.org For instance, the Hantzsch pyridine synthesis and its variations can be employed to generate substituted pyridines that are then further elaborated to form the fused pyrrole ring.
Palladium-Catalyzed Coupling Reactions
Modern synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, and the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has greatly benefited from these powerful tools. acs.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are instrumental in the functionalization and construction of the 7-azaindole (B17877) core. nih.govosi.lv
A notable strategy involves the use of a suitably substituted pyridine or pyrrole as a starting material, followed by a palladium-catalyzed annulation to form the second ring. For example, a Suzuki-Miyaura coupling can be employed to introduce an aryl group at a specific position, which can then undergo a subsequent cyclization to form the fused heterocyclic system. nih.gov The Buchwald-Hartwig amination is particularly useful for the introduction of nitrogen-based substituents, a key step in the synthesis of various biologically active 7-azaindole derivatives. nih.gov
| Coupling Reaction | Catalyst/Ligand System (Example) | Application in 1H-Pyrrolo[2,3-b]pyridine Synthesis | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | C-C bond formation for arylation at various positions. | nih.gov |
| Buchwald-Hartwig | Pd(OAc)₂/RuPhos | C-N bond formation for amination at the C4 position. | nih.gov |
| Sonogashira | Pd catalyst | Introduction of alkynyl groups for further elaboration. | acs.org |
| Heck | Pd catalyst | C-C bond formation via coupling of halo-pyridines with alkenes. | osi.lv |
Ortho-Lithiation and Subsequent Functionalization Strategies
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caresearchgate.net In the context of 1H-pyrrolo[2,3-b]pyridine, this strategy allows for the introduction of substituents at specific positions adjacent to a directing metalating group. researchgate.net To prevent lithiation at the more acidic C2 position of the pyrrole ring, protection of the pyrrole nitrogen, for instance with a triisopropylsilyl (TIPS) group, is often necessary. acs.org
The choice of the directing group is crucial for the success of this methodology. For pyridine rings, a variety of directing groups can be employed to guide the lithiation to the desired ortho position. Following the lithiation event, the resulting organolithium species can be quenched with a wide range of electrophiles to install diverse functional groups.
Development of Novel Synthetic Approaches for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The quest for more efficient and versatile synthetic routes has led to the development of novel approaches for the construction of 1H-pyrrolo[2,3-b]pyridine derivatives. These modern strategies often feature improved step economy and allow for the generation of molecular diversity.
One innovative approach involves the use of 1H-pyrrolo[2,3-b]pyridine N-oxide as a key intermediate. acs.orgresearchgate.net The N-oxide functionality activates the pyridine ring towards regioselective functionalization, enabling the introduction of various substituents at positions that are otherwise difficult to access. acs.org For example, treatment of the N-oxide with methanesulfonyl bromide can lead to the regioselective introduction of a bromine atom at the 4-position. acs.org
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have also emerged as a powerful tool. These cascade reactions can rapidly build molecular complexity from simple starting materials. Furthermore, scaffold hopping, a strategy where the core scaffold of a known active compound is replaced with a different, often isosteric, core, has been employed to discover novel 7-azaindole derivatives with improved properties. nih.gov
Functionalization at Specific Positions of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic core. Therefore, methods for the regioselective functionalization of the scaffold are of paramount importance.
Introduction of Carboxamide Groups
The introduction of a carboxamide group, particularly at the C4 position, is a key transformation in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide and its analogues. This functional group can be installed through several synthetic methods.
A common approach involves the conversion of a carboxylic acid precursor to the corresponding amide. For example, a 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be activated with a coupling reagent such as T3P (propane phosphonic acid anhydride) and then reacted with an appropriate amine to furnish the desired carboxamide. nih.gov
Alternatively, the carboxamide moiety can be constructed from a nitrile precursor via hydrolysis. Another strategy involves the palladium-catalyzed carbonylation of a halo-substituted 1H-pyrrolo[2,3-b]pyridine in the presence of an amine.
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been reported, starting from a common intermediate which undergoes a Chan-Lam coupling, followed by saponification and subsequent amide coupling to introduce the carboxamide functionality. nih.gov While this example pertains to the 2-position, similar principles can be applied for the synthesis of the 4-carboxamide isomer.
| Precursor Functional Group | Reagents and Conditions (Example) | Product Functional Group | Reference |
| Carboxylic Acid | T3P, NHR₁R₂, DIPEA, DMF | Carboxamide | nih.gov |
| Halide | CO, Amine, Pd catalyst | Carboxamide | - |
| Nitrile | Acid or base hydrolysis | Carboxamide | - |
Halogenation Reactions (e.g., Bromination, Iodination)
The introduction of halogen atoms onto the 1H-pyrrolo[2,3-b]pyridine core is a critical step for further functionalization, often serving as a precursor for cross-coupling reactions. Electrophilic substitution reactions on this scaffold predominantly occur at the 3-position of the pyrrole ring. rsc.org
Studies have shown that 1H-pyrrolo[2,3-b]pyridines can undergo both bromination and iodination. rsc.org For instance, creating intermediates such as a 2-iodo-4-chloropyrrolopyridine is a key strategy in multi-step syntheses. nih.gov However, the reactivity of different positions can pose challenges. In palladium-catalyzed reactions, oxidative addition has been observed to occur preferentially at the C-2 position over the C-4 position, a factor that must be considered when planning synthetic routes. nih.gov This chemoselectivity is pivotal in directing the synthesis towards the desired isomer.
A general strategy for introducing functionality at the C-2 and C-4 positions involves a carefully planned sequence of halogenation and cross-coupling reactions. For example, a synthetic route might begin with a di-halogenated pyrrolopyridine, allowing for sequential, site-selective reactions.
Table 1: Halogenation Strategies for Pyrrolopyridine Scaffolds
| Reaction | Position | Reagents & Conditions | Application | Reference |
|---|---|---|---|---|
| Iodination | C-2 | Not specified | Precursor for Suzuki-Miyaura coupling | nih.gov |
| Chlorination | C-4 | Not specified | Precursor for Buchwald-Hartwig amination | nih.gov |
| Bromination | C-3 | Not specified | General electrophilic substitution | rsc.org |
Nitration and Oxidation Reactions
Nitration of the 1H-pyrrolo[2,3-b]pyridine ring system is another important electrophilic substitution reaction. Research indicates that this reaction also occurs predominantly at the 3-position. rsc.org In at least one case, nitration at the 2-position has also been observed, highlighting that reaction outcomes can be influenced by substituents on the ring and the specific reaction conditions employed. rsc.org
Oxidation reactions, while less detailed in the provided context, are a fundamental aspect of organic synthesis that can be used to introduce carbonyl functionalities or modify substituents, paving the way for further transformations.
Mannich Reactions and Amination Strategies
The introduction of nitrogen-containing substituents is fundamental to building the carboxamide derivatives. The Mannich reaction, which involves the aminoalkylation of an acidic proton located at the C-3 position, is a viable method for functionalizing the 1H-pyrrolo[2,3-b]pyridine core. rsc.org
More advanced C-N bond-forming methodologies, such as the Buchwald-Hartwig amination, are frequently employed for synthesizing derivatives. This palladium-catalyzed cross-coupling reaction is effective for attaching amines to aryl halides. One successful strategy for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves the amination of a 4-chloro-2-aryl-pyrrolopyridine intermediate with a secondary amine. nih.gov The success of this transformation often requires the protection of the pyrrole nitrogen, for instance with a trimethylsilylethoxymethyl (SEM) group, to prevent side reactions. nih.gov
Table 2: C-N Bond Formation Reactions
| Reaction Type | Position | Key Features | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Mannich Reaction | C-3 | Aminoalkylation | Mannich bases | rsc.org |
Esterification and Carboxylation Techniques
The carboxamide group is a defining feature of the target molecule. Its synthesis typically involves the formation of a carboxylic acid or ester intermediate. General methods for the esterification of pyridine carboxylic acids involve reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com
In the context of synthesizing pyrrolopyridine carboxamides, a common route involves the saponification (hydrolysis) of an ester to the corresponding carboxylic acid. nih.gov This acid is then activated and reacted with a desired amine to form the amide bond. Reagents like propylphosphonic anhydride (B1165640) (T3P) are effective for this amide coupling step. nih.gov The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid provides a key building block for such transformations.
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound often involves a modular approach, where the core scaffold is built and subsequently functionalized. A common strategy involves the creation of a key intermediate that can be elaborated through various coupling reactions.
One effective synthetic design relies on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This step introduces an aryl group. Following this C-C bond formation, a Buchwald–Hartwig amination at the C-4 position can be used to introduce the amine portion of the final molecule. nih.gov The final step would be the formation of the carboxamide, potentially from a precursor like 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde or a corresponding carboxylic acid. bldpharm.com
An alternative approach involves modifying the order of reactions. For example, amination could precede the C-C bond-forming reaction. The choice of strategy depends on the stability of intermediates and the potential for competing side reactions. nih.gov The synthesis of related structures, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, follows a similar logic, often starting with a common intermediate that undergoes Chan-Lam coupling, saponification, and then amidation. nih.gov
Methodologies for Purification and Characterization in Synthetic Studies
The isolation and verification of synthetic products are paramount. For compounds in the 1H-pyrrolo[2,3-b]pyridine family, standard chromatographic techniques are extensively used for purification.
Purification Techniques:
Silica Gel Flash Column Chromatography: This is the most commonly cited method for purifying intermediates and final products, using solvent systems such as ethyl acetate/n-pentane, methanol/dichloromethane, or acetone/dichloromethane. mdpi.com, nih.gov
Ion Exchange Chromatography: This technique is useful for purifying compounds with acidic or basic functional groups. nih.gov
Recrystallization: This method is employed to obtain highly pure crystalline solids suitable for analysis, including X-ray diffraction. researchgate.net
Characterization Methods: The structures of newly synthesized compounds are confirmed through a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the chemical structure, providing information about the proton and carbon environments within the molecule. nih.govmdpi.comnih.gov
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups, such as N-H, C=O (amide), and C≡N (nitrile) bonds. juniperpublishers.com
Elemental Analysis: This method provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N), which is then compared to the calculated values to confirm purity and identity. researchgate.net
Table 3: Common Purification and Characterization Techniques
| Technique | Purpose | Examples of Use | Reference(s) |
|---|---|---|---|
| Flash Chromatography | Purification of intermediates and final compounds | Separation of reaction mixtures | mdpi.com, nih.gov, nih.gov |
| ¹H NMR | Structural elucidation | Confirming proton framework and substitution patterns | mdpi.com, juniperpublishers.com, researchgate.net |
| ¹³C NMR | Structural elucidation | Confirming carbon skeleton | mdpi.com, nih.gov |
| IR Spectroscopy | Functional group identification | Detecting NH₂, CN, and C=O groups | juniperpublishers.com |
Mechanistic Investigations of Biological Activity
Enzymatic Inhibition Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Traf2 and Nck-interacting kinase (TNIK) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role in Wnt signaling, which is often dysregulated in colorectal cancer. rsc.orgnih.gov An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against TNIK. nih.gov Subsequent design and synthesis of several series of these compounds led to the discovery of derivatives with potent TNIK inhibition, with some exhibiting IC50 values lower than 1 nM. nih.govnih.gov
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed a range of inhibitory activities, with pIC50 values varying from 7.37 to 9.92. rsc.org This highlights the significant potential for developing highly potent TNIK inhibitors based on this scaffold for therapeutic applications.
Table 1: TNIK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Series | pIC50 Range | Potency |
|---|---|---|
| 31 derivatives | 7.37 - 9.92 | High |
c-Met Kinase Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key regulator of invasive growth. Its dysregulation is implicated in numerous human cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met inhibitors. In one study, five new derivatives were synthesized, with compound 9 demonstrating strong c-Met kinase inhibition with an IC50 of 22.8 nM. rsc.org This compound also exhibited moderate inhibition of ALK kinase.
Further research into conformationally constrained analogues led to the discovery of a potent 2-pyridone derivative of the pyrrolopyridine scaffold with a c-Met kinase IC50 value of 1.8 nM. This compound also showed inhibitory activity against Flt-3 and VEGFR-2 kinases with IC50 values of 4 and 27 nM, respectively.
Table 2: c-Met Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | IC50 (c-Met) | Other Kinase Inhibition |
|---|---|---|
| 9 | 22.8 nM | Moderate ALK inhibition |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases and B-cell malignancies. A series of 1H-pyrrolo[2,3-b]pyridine-based derivatives were designed as potent BTK inhibitors using a scaffold-hopping strategy. nih.gov Structure-activity relationship studies identified several compounds with significant inhibitory activity.
Notably, compounds 3n, 3p, 3q, 3r, and 3s all exhibited IC50 values of less than 10 nM in a BTK enzyme assay. nih.gov Furthermore, compounds 3m, 3n, 3o, 3p, and 3t showed IC50 values of less than 20 nM in a Ramos cell assay. nih.gov Compound 3p emerged as one of the most potent inhibitors, with a BTK enzymatic IC50 of 6.0 nM and a cellular inhibition IC50 of 14 nM. nih.gov
Table 3: BTK Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | BTK Enzymatic IC50 | Ramos Cell IC50 |
|---|---|---|
| 3n | < 10 nM | < 20 nM |
| 3p | 6.0 nM | 14 nM |
| 3q | < 10 nM | Not specified |
| 3r | < 10 nM | Not specified |
| 3s | < 10 nM | Not specified |
| 3m | Not specified | < 20 nM |
| 3o | Not specified | < 20 nM |
| 3t | Not specified | < 20 nM |
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in regulating inflammation. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.govresearchgate.net These compounds demonstrated a range of moderate to good inhibition against PDE4B, with IC50 values spanning from 0.11 to 1.1 μM. nih.govresearchgate.net
Within this series, compound 11h was identified as a PDE4B preferring inhibitor. rsc.orgnih.govresearchgate.net The study highlighted the importance of the amide portion of the molecule in influencing inhibitory activity. nih.govresearchgate.net
Table 4: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound Series | IC50 Range (PDE4B) |
|---|
Cellular Pathway Modulation by 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Derivatives
JAK/STAT Signaling Pathway Modulation
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent immunomodulators that target this pathway.
One optimization study led to compound 31 , which exhibited potent JAK3 inhibitory activity. nih.gov In cellular assays, this compound demonstrated a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov Further research into N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives identified compound 31g as a potent JAK1-selective inhibitor. researchgate.net Its (S,S)-enantiomer, 38a , showed excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. researchgate.net Another study identified compound 14c as a potent and moderately selective JAK3 inhibitor. researchgate.netnih.gov
Table 5: JAK Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Primary Target | Key Findings |
|---|---|---|
| 31 | JAK3 | Potent JAK3 inhibitory activity. |
| 31g | JAK1 | Potent and selective JAK1 inhibitor. |
| 38a | JAK1 | Excellent potency for JAK1 and selectivity over other JAKs. |
| 14c | JAK3 | Potent and moderately selective JAK3 inhibitor. |
Disruption of RAS–MEK–ERK, PLCg, and PI3K–Akt Signaling Pathways
The RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways are crucial downstream cascades that regulate cell proliferation, survival, and differentiation. The activation of receptor tyrosine kinases, such as the fibroblast growth factor receptor (FGFR), can trigger these pathways. rsc.orgrsc.org
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.orgrsc.org One of the lead compounds, 4h , exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.orgrsc.org Given that FGFR signaling directly activates the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, it is anticipated that FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold would consequently disrupt these downstream signaling cascades. rsc.orgrsc.org However, direct mechanistic studies detailing the specific effects of these compounds on the individual components of the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways were not extensively detailed in the reviewed literature.
While a separate class of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been developed as selective inhibitors of Akt (PKB), a key component of the PI3K-Akt pathway, detailed investigations into the direct effects of this compound derivatives on this pathway are less documented. nih.gov
Immunomodulatory Effects
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant immunomodulatory activities, primarily through the inhibition of key signaling pathways involved in the immune response. These compounds have been investigated for their potential in treating immune-mediated diseases. researchgate.net
The Interleukin-2 (IL-2) signaling pathway is crucial for the proliferation and differentiation of T cells, making it a key target for immunomodulation. Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK3. researchgate.net JAK3 is a tyrosine kinase that plays a critical role in cytokine signaling, including that of IL-2. By binding to the ATP-binding site of JAK3, these compounds inhibit its phosphorylation activity. This, in turn, blocks the downstream signaling cascade that leads to IL-2 production and secretion by T cells. The inhibition of JAK3 by these compounds effectively dampens the T-cell mediated immune response.
A direct consequence of the inhibition of the IL-2 signaling pathway is the suppression of T cell proliferation. Research on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has shown a potent inhibitory effect on IL-2-stimulated T cell proliferation. researchgate.net By blocking JAK3-mediated signaling, these compounds prevent the cellular responses induced by IL-2, including the progression of the cell cycle and subsequent proliferation of T cells. This anti-proliferative effect is a hallmark of the immunomodulatory potential of this class of compounds.
Below is a table summarizing the JAK inhibitory activity and the effect on T cell proliferation of a representative 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, Compound 14c, as reported in a study. researchgate.net
| Compound | Target Kinase | IC₅₀ (nM) | T Cell Proliferation Inhibition (IL-2 stimulated) |
| Compound 14c | JAK3 | 14 | Potent Inhibition |
| JAK1 | >1000 | ||
| JAK2 | 230 | ||
| IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. |
In addition to their effects on T cells, derivatives of 1H-pyrrolo[2,3-b]pyridine have also been shown to modulate the activity of macrophages, key cells in the innate immune system. Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov PDE4B is an enzyme that degrades cyclic AMP (cAMP), a second messenger that plays a role in regulating inflammatory responses. By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). nih.gov
The table below presents data on the PDE4B inhibitory activity and the resulting inhibition of TNF-α release for a notable 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, Compound 11h. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | TNF-α Release Inhibition |
| Compound 11h | PDE4B | 0.14 | Significant Inhibition |
| IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. |
General Antiviral and Antileishmanial Mechanisms
In the context of antiviral research, fused heterocyclic systems containing the pyrrolopyridine moiety, such as pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, have been explored as potential inhibitors of viral enzymes. For instance, some of these derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govrsc.org The proposed mechanism involves the binding of the compound to the active site of the protease, thereby preventing it from processing viral polyproteins and halting the viral life cycle.
Regarding antileishmanial activity, research into structurally related quinolinone derivatives containing a pyrrolo group has demonstrated efficacy against Leishmania. One such study on 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives showed potential in vitro antileishmanial activity. rsc.org While the precise mechanism was not fully elucidated in the initial report, potential targets for antileishmanial drugs often include enzymes specific to the parasite's metabolic pathways or those involved in maintaining its redox balance.
It is important to reiterate that these antiviral and antileishmanial activities have been observed in structurally related but distinct molecular scaffolds. Therefore, while it is plausible that this compound could exhibit similar properties, dedicated experimental studies are required to confirm this and to elucidate its specific mechanisms of action.
Structure Activity Relationship Sar and Structural Optimization
Positional Scan and Substituent Effects on 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Activity
Systematic modification of the this compound scaffold has revealed that the nature and position of substituents have a profound impact on biological activity. The following subsections detail the SAR at key positions of the pyrrolopyridine ring system.
Influence of Substituents at the C4 Position
While the core focus of this article is the 4-carboxamide, it is instructive to consider how modifications to the amide portion of this group influence activity. In the context of developing inhibitors for Protein Kinase B (PKB), the introduction of an amide linker at the C4-position of a related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold highlighted the importance of the substituent attached to the amide nitrogen. acs.org For instance, the incorporation of a 2,4-dichlorobenzyl group on the amide (as in compound 28 ) led to enhanced selectivity for PKB over PKA. acs.org This suggests that the steric and electronic properties of the substituent extending from the C4-carboxamide can significantly modulate both potency and selectivity. Less lipophilic 2,4-dihalobenzyl amides were found to retain activity at PKB, albeit with reduced selectivity. acs.org
| Compound | C4-Carboxamide Substituent | PKB Activity | Selectivity over PKA |
| 28 | N-(2,4-dichlorobenzyl) | Active | ~24-fold |
| 30-32 | Other less lipophilic N-(2,4-dihalobenzyl) | Active | Reduced |
Data sourced from studies on a related pyrrolopyrimidine scaffold, illustrating the principle of C4-substituent effects. acs.org
Influence of Substituents at the C5 Position
The C5 position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical site for modification, often influencing inhibitor potency and selectivity. In the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position of a 1H-pyrrolo[2,3-b]pyridine scaffold was shown to significantly enhance inhibitory activity. researchgate.net Specifically, a derivative featuring a C5-carboxamide in conjunction with a cyclohexylamino group at the C4-position resulted in a potent and moderately selective JAK3 inhibitor, compound 14c . researchgate.net This highlights a synergistic effect between substituents at the C4 and C5 positions.
Further exploration in the context of JAK1 inhibitors revealed that N-alkyl-substituted carboxamides at the C5 position are a promising scaffold for achieving selectivity. nih.gov The synthesis of various methyl amide derivatives at this position led to the identification of potent and selective JAK1 inhibitors. nih.gov For example, compound 31g , which incorporates a specific substituted piperidinylamino group at C4 and an N-methyl-carboxamide at C5, demonstrated potent JAK1 inhibition. nih.gov The (S,S)-enantiomer of this compound, 38a , exhibited excellent potency for JAK1 and high selectivity over other JAK isoforms. nih.gov
| Compound | C4-Substituent | C5-Substituent | Target | Activity |
| 14c | Cyclohexylamino | Carboxamide | JAK3 | Potent, moderately selective inhibitor |
| 31g | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | N-methyl-carboxamide | JAK1 | Potent, selective inhibitor |
| 38a | (S,S)-enantiomer of C4 group in 31g | N-methyl-carboxamide | JAK1 | Excellent potency and selectivity |
Influence of Substituents at the C3 Position
The C3 position of the 1H-pyrrolo[2,3-b]pyridine ring offers another vector for structural modification. While much of the literature focuses on other positions, studies on related isomers provide insight. For instance, in a series of N-(3-substituted thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamides, various substituents on the thiazole (B1198619) ring, which is attached to the C3-carboxamide, were explored. google.com These compounds were designed as activators of the Yap protein and inhibitors of Lats kinases. The nature of the substituent on the thiazole ring, such as optionally substituted phenyl or cyclohexyl groups, was found to be crucial for activity. google.com This indicates that the C3 position can tolerate a range of substituents, and that these modifications can have a significant impact on the resulting biological activity.
Influence of Substituents at the N1 Position
The N1 position of the pyrrole (B145914) ring within the 1H-pyrrolo[2,3-b]pyridine scaffold is frequently targeted for optimization of pharmacokinetic and pharmacodynamic properties. In a series of phosphodiesterase 4B (PDE4B) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, aryl groups were introduced at the N1 position. nih.gov The electronic nature of these aryl substituents was found to be important for activity. For example, keeping the amide portion constant, various heteroaryl groups were explored at this position. Substituted pyridyl groups at N1 retained activity against PDE4B, whereas a 3-fluoro-4-methoxyphenyl group led to a loss of activity. nih.gov However, the activity could be regained by the addition of another fluorine atom to create a 3,5-difluoro-4-methoxyphenyl group, highlighting the subtle electronic effects at play. nih.gov
Role of Specific Chemical Moieties on Biological Activity
Beyond the influence of positional substitution, the intrinsic properties of specific functional groups are fundamental to the biological activity of the this compound scaffold.
Contributions of the Carbamoyl Group
The carbamoyl group (carboxamide) at the C4 position is a key pharmacophoric feature. Its primary role is to act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active site of target proteins. This is a recurring theme across different inhibitor classes. For example, in the development of PKB inhibitors, the relatively inflexible amide spacer was found to influence how larger substituents could interact with the enzyme. acs.org
In the context of JAK inhibitors, the introduction of a carbamoyl group at the C5-position, in conjunction with a C4-amino substituent, was a key step in achieving high potency. researchgate.net This underscores the importance of the carboxamide moiety in anchoring the inhibitor within the kinase hinge region, a common binding motif for this class of compounds. The ability of the carboxamide to form these critical hydrogen bonds is often a prerequisite for potent biological activity.
Impact of Cycloalkylamino and Alkylamino Group Variations
Modifications at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, particularly with cycloalkylamino and alkylamino groups, have been identified as a key determinant of inhibitory activity. In studies on related Janus Kinase 3 (JAK3) inhibitors based on a similar scaffold, the introduction of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant enhancement of JAK3 inhibitory activity. researchgate.net This suggests that the size, shape, and lipophilicity of the substituent at this position are crucial for effective interaction with the target's binding site.
| Compound | R Group at C4-position | Target | Activity (IC50) |
| Analog 1 | Cyclohexylamino | JAK3 | High |
| Analog 2 | Isopropylamino | - | - |
| Analog 3 | Methylamino | PDE4B | Moderate |
| Analog 4 | Ethylamino | PDE4B | Low |
Data is illustrative and compiled from SAR discussions on related scaffolds.
Effects of Halogen, Trifluoromethyl, and Methoxyphenyl Substitutions
The decoration of aryl rings appended to the 1H-pyrrolo[2,3-b]pyridine core with substituents like halogens, trifluoromethyl, and methoxy (B1213986) groups is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
In the context of PDE4B inhibitors, a 3,4-dichlorophenyl group attached to the pyrrole nitrogen was held constant while other parts of the molecule were varied, indicating its favorable interaction with the target. nih.gov In another study on CSF1R inhibitors, a 4-methoxyphenyl (B3050149) group was introduced at the C-2 position via a Suzuki-Miyaura cross-coupling reaction. nih.gov The presence of the methoxy group can influence binding by forming hydrogen bonds or by altering the electronic properties and conformation of the aryl ring.
| Scaffold Position | Substitution | Effect on Activity |
| Aryl ring at N1 | 3,4-Dichloro | Favorable for PDE4B inhibition nih.gov |
| Aryl ring at C2 | 4-Methoxy | Utilized in CSF1R inhibitor synthesis nih.gov |
| Substituent on Piperidine (B6355638) | 4-Chloro (on benzyl) | Favorable for JAK1 inhibition figshare.com |
Modifications with Heteroaryl and Aryl Groups (e.g., Thienyl, Pyridinyl Ethynyl)
The incorporation of heteroaryl and aryl groups can significantly alter the pharmacological profile of this compound derivatives. These groups can serve as hinge-binding motifs, engage in pi-stacking interactions, or access additional binding pockets within the target protein.
For example, a derivative where a thiophene-2-carboxamide is linked to the 5-position of the 1H-pyrrolo[2,3-b]pyridine core has been documented. drugbank.com Thiophene (B33073) rings are often used as bioisosteres for phenyl rings, offering a different electronic distribution and potential for hydrogen bonding via the sulfur atom. Similarly, replacing a core imidazole (B134444) moiety with a thiophene in a series of PDE4B inhibitors led to an inactive compound, whereas moving to the pyrrolo[2,3-b]pyridine core increased potency, demonstrating the sensitivity of the target to the specific heteroaromatic system. nih.gov
The introduction of such groups is a key strategy in scaffold hopping and lead optimization. For instance, pyrazolo[3,4-b]pyridine has been explored as an alternative hinge-binding group to the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) core in the development of protein kinase B (PKB) inhibitors. acs.org These modifications aim to improve interactions with the hinge region of kinases, which is a critical factor for potent inhibition.
Significance of Linker Unit Variations (e.g., Indoline Amide)
In the development of PKB inhibitors, the variation of the linker group between a piperidine ring and a lipophilic substituent was a key step. This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. acs.org Although based on a different core, this work underscores the principle that modifying the linker—in this case, to a carboxamide—can overcome issues like rapid metabolism and improve pharmacokinetic profiles. acs.org The amide linker can introduce rigidity and hydrogen bonding capabilities that properly orient the substituents for optimal binding with the target enzyme.
Conformational Analysis and Elucidation of Bioactive Conformation
Understanding the three-dimensional structure that a molecule adopts when bound to its biological target—its bioactive conformation—is fundamental to structure-based drug design. For derivatives of this compound, conformational analysis helps to rationalize observed SAR and guide further optimization.
Computational methods such as docking calculations and molecular dynamics simulations are employed to predict how these molecules fit into the active site of their target proteins. For instance, docking studies of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives in the JAK3 active site were used to confirm the effects of different substituents on inhibitory activity. researchgate.net Such analyses can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding affinity.
Research indicates that the bioactive conformation is not necessarily the lowest energy or most populated state of a molecule in solution. ub.edu Instead, the molecule may adopt a higher energy conformation upon binding, a concept central to induced-fit models of ligand-receptor interaction. ub.edu The energy difference between the solution-state conformer and the bioactive one is a critical factor. In many cases, the bioactive conformation is found to be within a few kBT of the most stable conformer, suggesting that binding often proceeds via conformational selection. ub.edu For the 1H-pyrrolo[2,3-b]pyridine scaffold, the relative orientation of the carboxamide group and any substituents on the pyrrole or pyridine (B92270) rings is crucial for establishing the correct vector to engage with key residues in a kinase hinge region or other binding pockets.
Computational Chemistry and Molecular Modeling in 1h Pyrrolo 2,3 B Pyridine 4 Carboxamide Research
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), docking studies have been instrumental in elucidating their mechanism of action against various protein targets.
Molecular docking simulations are frequently employed to analyze the binding modes of 1H-pyrrolo[2,3-b]pyridine carboxamide derivatives within the active sites of target proteins. These studies reveal the specific conformations and orientations that lead to potent inhibitory activity.
For instance, in the development of inhibitors for Phosphodiesterase 4B (PDE4B), docking studies were performed on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. nih.gov Using the crystal structure of PDE4B (PDB code: 4X0F), these simulations predicted how the inhibitors fit into the enzyme's catalytic domain. nih.gov Similarly, in the pursuit of novel anticancer agents, docking has been used to study the binding of 7-azaindole derivatives to targets like Maternal Embryonic Leucine Zipper Kinase (MELK) and the interaction interface of the SARS-CoV-2 Spike protein with hACE2. nih.govnih.gov These analyses provide a static picture of the ligand-protein complex, which is fundamental for understanding the structural basis of inhibition.
For kinase inhibitors, a critical interaction is the formation of hydrogen bonds with the "hinge region" of the kinase domain, which connects the N- and C-terminal lobes of the enzyme. The 1H-pyrrolo[2,3-b]pyridine core is a well-established hinge-binding motif.
Docking studies on phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety, designed as c-Met kinase inhibitors, revealed key hydrogen bonding interactions. The nitrogen atom at position 7 and the pyrrole (B145914) N-H group of the azaindole core typically form hydrogen bonds with backbone amide and carbonyl groups of specific amino acid residues in the hinge region, such as Met1160. Another study on 1H-pyrrolo[2,3-b]pyridine derivatives targeting fibroblast growth factor receptor (FGFR) also highlighted the importance of these hinge interactions for potent activity. rsc.org These hydrogen bonding networks anchor the inhibitor in the ATP-binding pocket, forming the basis of competitive inhibition.
In molecular modeling studies of PDE4B inhibitors, the 1H-pyrrolo[2,3-b]pyridine core was observed to engage in π–π stacking interactions with the aromatic side chains of specific amino acid residues, namely Phenylalanine (Phe618) and Tyrosine (Tyr405). nih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, contributes substantially to the binding energy and stability of the ligand-protein complex. The various substituents on the carboxamide and the core ring system are often designed to extend into hydrophobic pockets, displacing water molecules and further enhancing binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of novel, unsynthesized molecules.
Three-dimensional QSAR (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that correlate the biological activity of compounds with their 3D molecular properties, such as steric and electrostatic fields. ingentaconnect.com
A 3D-QSAR study was conducted on a series of 23 derivatives of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) that act as inhibitors of Trk A kinase. ingentaconnect.com
CoMFA calculates the steric (shape-based) and electrostatic (charge-based) interaction energies between the compounds and a probe atom placed on a 3D grid. The resulting field values are then correlated with biological activity using statistical methods. sci-hub.st
CoMSIA is similar to CoMFA but uses a Gaussian-type function to calculate similarity indices for five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. This approach avoids singularities at atomic positions and provides a more detailed map of physicochemical property requirements. sci-hub.st
These methodologies provide contour maps that visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease biological activity, thereby guiding the design of more effective compounds. ingentaconnect.com
The development of a robust QSAR model requires rigorous statistical validation to ensure its predictive power. A dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its ability to predict the activity of external compounds. researchgate.net
In the 3D-QSAR study of 7-azaindole Trk A kinase inhibitors, the models were developed using a training set of 18 molecules and validated with an external test set of 5 compounds. ingentaconnect.com The statistical quality and predictive capability of the resulting CoMFA and CoMSIA models were assessed using several metrics, summarized in the table below. ingentaconnect.com
| Model | q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | R²_pred (External Test Set) |
|---|---|---|---|
| CoMFA | 0.51 | 0.98 | 0.74 |
| CoMSIA | 0.64 | 0.98 | 0.80 |
The key statistical parameters include:
q² (or Q²) : The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model.
R² : The non-cross-validated correlation coefficient, which indicates how well the model fits the training set data.
R²_pred : The predictive R² for the external test set, which is a crucial indicator of the model's ability to predict the activity of new compounds.
The high statistical values for both the CoMFA and CoMSIA models, particularly the CoMSIA model (q² = 0.64, R²_pred = 0.80), demonstrated their robustness and good predictive power. ingentaconnect.com Such validated models serve as powerful tools for the virtual screening of compound libraries and for prioritizing the synthesis of new 1H-pyrrolo[2,3-b]pyridine derivatives with potentially enhanced biological activity.
WaterMap Analysis for Binding Site Characterization
WaterMap is a computational tool designed to identify and characterize hydration sites within a protein's binding pocket. nih.gov By calculating the thermodynamic properties—enthalpy (ΔH) and entropy (−TΔS)—of water molecules at these sites, WaterMap can locate "unhappy" or high-energy water molecules that are energetically unfavorable and thus displaceable. nih.gov Designing a ligand that displaces these unfavorable water molecules can lead to a significant improvement in binding affinity. This approach is particularly valuable for optimizing ligand selectivity, as subtle differences in the hydration patterns of binding sites can be exploited. nih.gov
In the context of 1H-pyrrolo[2,3-b]pyridine research, WaterMap analysis has been employed to understand the structure-activity relationships (SAR) of derivatives targeting Janus kinase 3 (JAK3). A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives used docking calculations and WaterMap analysis to confirm the effects of different substituents on JAK3 inhibitory activity. researchgate.net The analysis helps to rationalize why certain chemical modifications lead to increased potency by showing how they interact with or displace key water molecules in the binding site. researchgate.net
The core principle of the analysis involves categorizing hydration sites based on their thermodynamic profiles:
Displaceable Water: These sites are characterized by unfavorable binding free energy (positive ΔΔG) and are typically located in hydrophobic regions. A ligand functional group that occupies this space can gain significant binding energy. nih.gov
Replaceable Water: At these sites, the enthalpic gain of the water molecule is offset by a large entropic penalty, resulting in a near-zero or slightly positive free energy. Replacing such a water molecule with a suitable polar group on a ligand can be beneficial. nih.gov
Stable Water: These water molecules have a favorable negative binding free energy (ΔΔG << 0) and often form crucial hydrogen bonds with the protein. Displacing them is energetically costly and generally avoided in drug design. nih.gov
By mapping these hydration sites, researchers can refine the design of 1H-pyrrolo[2,3-b]pyridine-based inhibitors to achieve higher affinity and selectivity.
Application of Scaffold-Hopping and Virtual Screening Approaches
Scaffold-hopping and virtual screening are powerful computational strategies used to discover novel chemical series with desired biological activity. Scaffold-hopping involves replacing the core molecular structure (scaffold) of a known active compound with a different, often isosteric, core while retaining the original pharmacophoric features responsible for biological activity. This technique is used to identify new intellectual property, improve physicochemical properties, or find alternative scaffolds with better synthetic accessibility.
This approach was successfully utilized to identify a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Starting from a known PDE4B inhibitor, a scaffold-hopping experiment led to the discovery of the 7-azaindole-based carboxamide core. nih.gov This new series demonstrated a range of PDE4B inhibition and selectivity over the PDE4D isoform. nih.gov
The general workflow for such an approach often involves the following steps:
Template Selection: An active compound, such as a known inhibitor, is chosen as the template for the scaffold-hopping search.
Scaffold Replacement: The core of the template molecule is replaced with various other scaffolds from a virtual library. This can be done based on shape, pharmacophore features, or topology.
Virtual Screening: The newly generated virtual library of compounds is then screened using techniques like molecular docking. mdpi.com This process computationally predicts how well each new molecule might bind to the target protein.
Prioritization and Synthesis: The top-scoring compounds from the virtual screen are prioritized based on their predicted binding affinity, interaction patterns, and other calculated properties. mdpi.com A selection of these promising virtual hits is then synthesized for biological evaluation.
Molecular docking studies on the identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series helped to elucidate the binding mode within the PDE4B active site, further validating the results of the scaffold-hopping and virtual screening campaign. nih.gov These computational methods are instrumental in accelerating the discovery of new derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold for various therapeutic targets. nih.govnih.gov
Advanced Applications and Future Research Perspectives
Lead Compound Identification and Optimization Strategies for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide Analogs
The identification of a promising lead compound is the initial and critical step in the drug discovery pipeline. For derivatives of 1H-pyrrolo[2,3-b]pyridine, lead compounds are often identified through high-throughput screening or rational design based on the structures of known inhibitors. Once identified, these initial hits undergo extensive optimization to improve their drug-like properties.
Similarly, in the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. rsc.org From this series, compound 4h emerged as an appealing lead compound due to its potent inhibitory activity against multiple FGFR isoforms and its low molecular weight, which is beneficial for subsequent optimization. rsc.org Another example is the discovery of compound CM5 , a 1H-pyrrolo[2,3-b]pyridine derivative that showed significant inhibition of FMS-like tyrosine kinase 3 (FLT3) and was identified as a novel lead for further structural modification to treat acute myeloid leukemia (AML). nih.gov
Optimization strategies often employ computational tools, such as molecular docking, to predict how analogs will bind to the target protein. This allows for a more rational design of new derivatives with improved affinity and selectivity. Techniques like molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, and scaffold hopping, which replaces the core structure while retaining key binding interactions, are also powerful approaches used to optimize lead compounds based on the pyrrolo[2,3-b]pyridine core. mdpi.com
Development of Potent and Selective Inhibitors with Enhanced Efficacy
A primary goal in drug development is to create compounds that are both highly potent against their intended target and selective over other related proteins to minimize off-target effects. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent foundation for developing such inhibitors against various enzyme families, particularly protein kinases and phosphodiesterases.
Kinase Inhibitors: The abnormal activation of protein kinases is a hallmark of many diseases, including cancer. The 1H-pyrrolo[2,3-b]pyridine core is a key component of inhibitors targeting several kinases.
FGFR Inhibitors: Compound 4h demonstrated potent activity against FGFR1, 2, and 3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org This compound also inhibited the proliferation and migration of breast cancer cells in vitro. rsc.org
JAK1-Selective Inhibitors: By analyzing the binding modes of existing Janus kinase (JAK) inhibitors, researchers designed N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide derivatives as a JAK1-selective scaffold. nih.gov This led to the development of compound 31g and its more active enantiomer 38a , which exhibited excellent potency for JAK1 and high selectivity over other family members (JAK2, JAK3, and TYK2). nih.govacs.org
FLT3 Inhibitors: For acute myeloid leukemia, compound CM5 was developed as a potent inhibitor of both wild-type FLT3 and its internal tandem duplication (FLT3-ITD) mutant, showing IC₅₀ values of 0.75 μM and 0.64 μM against FLT3-dependent human AML cell lines. nih.gov
Phosphodiesterase Inhibitors: Phosphodiesterases (PDEs) are enzymes that regulate important secondary messengers, making them attractive therapeutic targets for inflammatory diseases.
PDE4B Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides yielded potent PDE4B inhibitors. nih.gov Notably, compound 11h , featuring a 3,3-difluoroazetidine (B2684565) ring, showed high inhibitory activity (IC₅₀ = 0.14 μM) and was 6-fold more selective for PDE4B over PDE4D. nih.gov This compound's potency was comparable to the standard PDE4 inhibitor, rolipram. nih.gov
The table below summarizes the activity of selected potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | Target(s) | IC₅₀ Values | Cell Line Activity | Reference |
| 4h | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | Inhibited 4T1 breast cancer cell proliferation | rsc.org |
| 38a | JAK1 | Potent (exact IC₅₀ not stated) | Reduces proliferation of hepatic stellate cells | nih.govacs.org |
| CM5 | FLT3, FLT3-ITD | Not specified | IC₅₀: 0.75 μM (MOLM-13), 0.64 μM (MV4-11) | nih.gov |
| 11h | PDE4B | 0.14 μM | Inhibited TNF-α release from macrophages | nih.govacs.org |
Strategies for Enhancing Pharmacological Activity and Specificity
Achieving high selectivity is often the greatest challenge in inhibitor design, especially within large and highly conserved enzyme families like kinases. Researchers employ several strategies to enhance the pharmacological activity and specificity of this compound analogs.
One effective strategy is to exploit subtle differences in the amino acid composition of the ATP-binding pocket between the target kinase and its close relatives. For example, in the development of inhibitors for Protein Kinase B (PKB/Akt), selectivity over the related Protein Kinase A (PKA) was achieved by designing molecules whose substituents interact poorly with the PKA binding site but favorably with the PKB site. acs.orgnih.gov Introducing larger, lipophilic substituents on the inhibitor can increase this selectivity by taking advantage of differences in the lipophilic pockets of the enzymes. acs.org
Another strategy involves modifying the core scaffold or its substituents to create more specific interactions. In the case of PDE4B inhibitors, introducing a 3,3-difluoroazetidine ring to the amide portion of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide led to a compound with higher inhibitory activity and a 6-fold increase in selectivity over PDE4D. nih.gov This highlights how specific chemical modifications can fine-tune the interaction profile of the molecule.
Furthermore, structure-based drug design is crucial. By analyzing the crystal structure of an inhibitor bound to its target, researchers can identify opportunities to form additional hydrogen bonds or hydrophobic interactions, thereby increasing both potency and specificity. This approach was used to guide the design of JAK1-selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine carboxamide scaffold. nih.gov
Role of this compound as a Versatile Synthetic Intermediate in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine nucleus is not only a key pharmacophore but also a versatile synthetic intermediate, providing a robust platform for the construction of diverse molecular libraries. juniperpublishers.com Its chemical stability and the reactivity of its different positions allow for the introduction of a wide range of substituents and functional groups through various organic reactions.
This versatility enables its use in both lead discovery and lead optimization. Starting from a common pyrrolopyridine intermediate, chemists can readily synthesize large numbers of derivatives for SAR studies. For example, the synthesis of PDE4B inhibitors involved coupling various amines to a 1H-pyrrolo[2,3-b]pyridine carboxylic acid intermediate to explore the effects of the amide portion on activity. nih.gov
The related pyrrolo[2,3-d]pyrimidine scaffold, which shares many synthetic principles, has been described as a key intermediate in the synthesis of complex molecules like JAK3 inhibitors. google.com The ability to build upon this core structure using methods like Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions allows for the efficient assembly of complex target molecules, as demonstrated in the synthesis of CSF1R inhibitors. mdpi.com This synthetic tractability is a major reason why the pyrrolopyridine scaffold is so prevalent in modern drug discovery programs targeting a wide array of diseases. juniperpublishers.comgoogle.com
Future Directions in the Academic Study of this compound and its Derivatives
The this compound scaffold and its isomers continue to be an area of intense research, with several promising avenues for future exploration.
A primary focus will be the continued optimization of existing lead compounds. While many potent and selective inhibitors have been identified, further work is often needed to improve their pharmacokinetic profiles, such as oral bioavailability and metabolic stability, to make them suitable for in vivo studies and eventual clinical use. nih.govnih.gov The PDE4B inhibitor 11h , for example, was highlighted as an excellent lead for further optimization and preclinical testing. acs.org
Another key direction is the application of this versatile scaffold to new and emerging biological targets. Given its proven success against kinases and phosphodiesterases, there is significant potential to develop inhibitors for other enzyme families or receptor targets implicated in disease. nih.govnih.govnih.gov
Furthermore, the development of derivatives capable of overcoming drug resistance is a critical area of future research, particularly in oncology. researchgate.net For targets like FLT3 in AML, where resistance mutations can emerge, designing next-generation 1H-pyrrolo[2,3-b]pyridine-based inhibitors that are active against both wild-type and mutant forms of the enzyme will be a high priority. nih.gov The use of innovative synthetic strategies, such as combining structural elements from different known inhibitors, could lead to novel drug candidates with improved efficacy and resistance profiles. mdpi.com
Finally, academic research will likely continue to explore the fundamental chemistry and biology of this scaffold, developing new synthetic methodologies and using these compounds as chemical probes to better understand complex biological pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide derivatives?
- Methodology : The core scaffold is typically synthesized via regioselective functionalization. For example, sodium hydride and iodomethane in THF can methylate the 1-position of the pyrrolopyridine ring, followed by Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 5-position (e.g., 3,4-dimethoxyphenyl groups) . Alternative routes involve condensation reactions of 2-amino-pyrrole derivatives with malononitrile or acetylacetone under acidic conditions to form fused pyrrolopyridine systems . Purification often employs silica gel chromatography, with yields ranging from 85% to 95% depending on substituents.
Q. How is the structure of synthesized derivatives validated?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in DMSO-) confirms regiochemistry, with characteristic shifts for aromatic protons (e.g., δ 7.63 ppm for pyridyl protons) . High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESIMS) verifies molecular weights (e.g., m/z 311.1 [M+1] for a trifluoromethyl-substituted derivative) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What in vitro assays are used for initial biological screening?
- Methodology : Proliferation assays (e.g., MTT or CellTiter-Glo®) in cancer cell lines (e.g., 4T1 breast cancer cells) measure IC values . Apoptosis is assessed via Annexin V/PI staining, while migration/invasion are tested using Transwell® chambers with Matrigel® . For kinase targets, enzymatic assays (e.g., ADP-Glo™) quantify inhibition (e.g., FGFR1 IC = 7 nM for compound 4h ) .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for FGFR inhibitors based on this scaffold?
- Methodology : Key modifications include:
- 5-position : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances FGFR1 potency by improving hydrophobic interactions .
- 3-position : Methoxy groups optimize binding to the hydrophobic pocket, while bulkier substituents reduce activity .
- Pan-FGFR selectivity : Balancing substitutions to maintain low IC across FGFR1–3 (e.g., 7–25 nM) while minimizing FGFR4 inhibition (>700 nM) .
Q. What strategies address poor solubility during lead optimization?
- Methodology :
- Polar substituents : Adding solubilizing groups (e.g., piperazine or morpholine) at the carboxamide side chain improves aqueous solubility .
- Prodrug approaches : Esterification of carboxylic acid derivatives (e.g., methyl esters) enhances permeability, with in vivo hydrolysis restoring activity .
- Formulation screening : Micellar or lipid-based formulations are tested in pharmacokinetic (PK) studies to boost oral bioavailability .
Q. How are contradictory biological data resolved (e.g., potency vs. selectivity)?
- Methodology :
- Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) or phospho-FGFR Western blotting .
- Off-target profiling : Screen against kinase panels (e.g., 50+ kinases) to identify selectivity cliffs. Compound 4h showed >100-fold selectivity against VEGFR2 and PDGFRα .
- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to discrepancies between in vitro and in vivo data .
Q. What methods improve selectivity against kinase isoforms (e.g., FGFR1 vs. FGFR4)?
- Methodology :
- Structural modeling : Docking into FGFR1 (PDB: 3TT0) identifies key hydrogen bonds (e.g., with Ala564), while FGFR4’s larger gatekeeper residue (Val552) sterically hinders binding .
- Alanine scanning mutagenesis : Validates critical residues (e.g., Lys514 in FGFR1) for inhibitor binding .
- Hybrid inhibitors : Combining pyrrolopyridine with allosteric motifs (e.g., benzimidazole) achieves isoform-specific inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
